(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione
Description
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Properties
IUPAC Name |
(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6(2)4-5-7-8(11)10(3)9(12)13-7/h5-6H,4H2,1-3H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBYXQOWUMGZIT-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C1C(=O)N(C(=O)S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/1\C(=O)N(C(=O)S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, this compound has been shown to induce apoptosis in various cancer cell lines. A study demonstrated that this compound inhibited cell proliferation and induced cell cycle arrest in human cancer cells through the modulation of key signaling pathways.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of 15 µM after 48 hours of exposure. The mechanism was attributed to the activation of caspase-3 and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using various assays. The compound demonstrated a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Research Findings:
A DPPH radical scavenging assay revealed that the compound exhibited an IC50 value of 25 µg/mL, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Properties
Inflammation plays a critical role in many chronic diseases. The anti-inflammatory effects of this compound have been assessed in vitro and in vivo.
Findings:
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. The reduction was measured using ELISA assays and showed a decrease by up to 40% compared to untreated controls .
The biological activities of this compound can be attributed to its ability to modulate various cellular pathways:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Antioxidant Mechanism: Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant enzyme activities.
- Anti-inflammatory Pathway: Inhibition of NF-kB signaling pathway leading to decreased expression of inflammatory mediators.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
